

Application Notes: Utilizing Mectizan (Ivermectin) to Probe Ion Channel Function in Neuronal Cultures

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Compound of Interest		
Compound Name:	Mectizan	
Cat. No.:	B10770060	Get Quote

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Introduction

Mectizan, with its active ingredient ivermectin, is a potent antiparasitic agent that has found a unique and valuable application in neuroscience research. Its primary mechanism of action involves the modulation of ion channel activity. In invertebrates, ivermectin targets glutamategated chloride channels (GluCls), leading to hyperpolarization and paralysis.[1][2] While vertebrates do not possess GluCls, ivermectin has been shown to interact with several other ligand-gated ion channels present in mammalian neurons, albeit at different concentrations. This property makes it a powerful tool for probing the function of specific ion channels in neuronal cultures, enabling researchers to selectively activate or modulate neuronal activity.

These application notes provide an overview of the use of **Mectizan** to probe the function of various ion channels in neuronal cultures, complete with detailed protocols and data presentation to guide experimental design.

Key Ion Channel Targets of Ivermectin in Neuronal Systems

Ivermectin's utility in neuroscience stems from its ability to interact with several key ion channels:



- Glutamate-Gated Chloride Channels (GluCls): As the primary target in invertebrates, the expression of exogenous GluCls in mammalian neurons allows for their specific and potent silencing upon application of ivermectin.[3] This chemogenetic approach provides a reversible method to inhibit neuronal activity. The influx of chloride ions through the activated GluCls leads to hyperpolarization, effectively silencing the neuron.[3]
- GABA-A Receptors: Ivermectin acts as a positive allosteric modulator of GABA-A receptors
 in mammals.[1] It can enhance the current induced by GABA, the primary inhibitory
 neurotransmitter in the central nervous system.[4] This potentiation of GABAergic signaling
 can lead to a general dampening of neuronal excitability.
- P2X4 Receptors: Ivermectin is a potent positive allosteric modulator of P2X4 receptors, a subtype of ATP-gated ion channels.[5][6][7] It significantly increases the apparent affinity of ATP for the receptor and slows the deactivation of the channel, leading to prolonged channel opening.[6]
- G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: Recent studies have shown that ivermectin can directly activate GIRK channels in a manner that is dependent on phosphatidylinositol-4,5-bisphosphate (PIP2) but independent of Gβγ subunits.[8] This activation of potassium channels leads to hyperpolarization and a decrease in neuronal excitability.

Data Presentation: Ivermectin's Effects on Various Ion Channels

The following tables summarize the quantitative data from various studies on the effects of ivermectin on different ion channels in neuronal and heterologous expression systems.



Ion Channel Target	Cell Type	Ivermectin Concentration	Observed Effect	Reference
Glutamate-Gated Chloride Channels (GluCl)	Cultured Hippocampal Neurons	5 nM	Activation of a chloride current large enough to silence neurons.	[9]
Rodent or human iPSC-derived sensory neurons	20 nM	95.83% of GluCl+ neurons did not generate an action potential.	[10]	
GABA-A Receptors	Mouse Hippocampal Embryonic Neurons	17.8 nM (Half- maximal potentiation)	Potentiation of GABA-induced chloride currents.	[4]
Mouse Hippocampal Embryonic Neurons	0.1 μΜ	Enhanced responses to 2 µM GABA to 273% within 60 seconds.	[4]	
Recombinant α1β2γ2L GABAARs	0.1 - 30 μΜ	Potentiation of GABA-gated current and induction of an irreversible current component.	[11]	
P2X4 Receptors	Heterologous expression	~250 nM (EC50)	Increased amplitude and slowed deactivation of ATP-evoked currents.	[6]





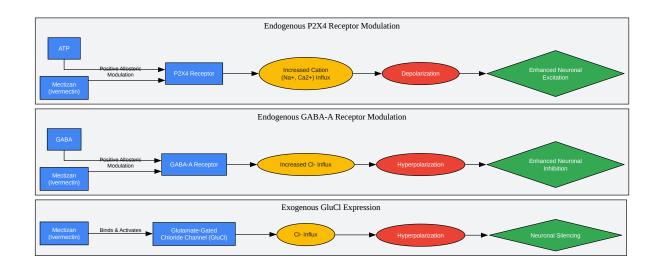


	Cultured		Activation of	
GIRK Channels	Hippocampal	Not specified	native GIRK	[8]
	Neurons		current.	

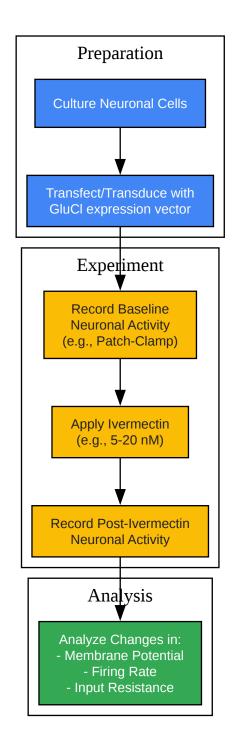
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures, the following diagrams are provided in DOT language.









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